molecular formula C22H30N6O B5610532 N-(3,5-dimethylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

N-(3,5-dimethylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

Cat. No. B5610532
M. Wt: 394.5 g/mol
InChI Key: UNDKMDZSKBNNRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Research has explored various synthetic routes for compounds related to N-(3,5-dimethylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide, focusing on achieving high purity, yield, and selectivity. For instance, the scalable and facile synthetic process for similar piperazine-1-carboxamide derivatives emphasizes the importance of optimizing reaction conditions to enhance yield and purity (Wei et al., 2016).

Molecular Structure Analysis

Structural analyses of related compounds have utilized techniques like X-ray crystallography to elucidate the molecular geometry, confirming the presence of specific intramolecular interactions and the overall molecular conformation (Wang et al., 2004).

Chemical Reactions and Properties

The chemical reactivity and properties of this compound can be inferred from studies on similar molecules. For example, reactions involving nucleophilic substitution and cyclization are common in synthesizing related piperazine derivatives, highlighting the versatility and reactivity of the piperazine moiety (Mallesha et al., 2012).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, of similar compounds have been characterized to facilitate their use in further chemical reactions and potential applications. These properties are crucial for determining the compound's suitability for specific applications and its behavior under various conditions.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical groups, play a significant role in the compound's interactions with biological targets. Studies on related compounds have investigated these interactions at the molecular level, providing insights into the potential mechanisms of action (Hay et al., 2006).

properties

IUPAC Name

N-(3,5-dimethylphenyl)-4-(2-piperidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O/c1-17-14-18(2)16-19(15-17)24-22(29)28-12-10-26(11-13-28)20-6-7-23-21(25-20)27-8-4-3-5-9-27/h6-7,14-16H,3-5,8-13H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDKMDZSKBNNRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.